5-Isocyanato-2-pyrrolidin-1-ylpyridine
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Overview
Description
5-Isocyanato-2-pyrrolidin-1-ylpyridine is a chemical compound characterized by the presence of an isocyanate group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety.
Preparation Methods
The synthesis of 5-Isocyanato-2-pyrrolidin-1-ylpyridine typically involves the reaction of 2-pyrrolidin-1-ylpyridine with phosgene or its derivatives. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Isocyanato-2-pyrrolidin-1-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
5-Isocyanato-2-pyrrolidin-1-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of protein functions and interactions.
Industry: It is used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 5-Isocyanato-2-pyrrolidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
5-Isocyanato-2-pyrrolidin-1-ylpyridine can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Known for its use in the synthesis of ureas and carbamates.
Methyl isocyanate: Notable for its industrial applications and toxicity.
Hexamethylene diisocyanate: Widely used in the production of polyurethanes. The uniqueness of this compound lies in its pyrrolidine and pyridine moieties, which confer specific reactivity and potential for diverse applications
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-isocyanato-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H11N3O/c14-8-12-9-3-4-10(11-7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
ITMXRWXDJLXTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N=C=O |
Origin of Product |
United States |
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